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Compound of Interest

2-(Dimethylamino)pyrimidine-5-
Compound Name:
carbaldehyde

cat. No.: B1298788

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-(dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of
interest in medicinal chemistry. The guide details its molecular characteristics, provides a
putative synthesis protocol, and discusses its potential applications in drug discovery,
particularly as a scaffold for kinase inhibitors.

Core Molecular Data

2-(Dimethylamino)pyrimidine-5-carbaldehyde is a substituted pyrimidine with a molecular
weight of 151.17 g/mol .[1] Its chemical structure and key identifiers are summarized in the

table below.
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Property Value

Molecular Formula C7HsNsO

Molecular Weight 151.17 g/mol [1]

CAS Number 55551-49-0[1]

Appearance Solid[1]

inChi 1S/C7HIN30/c1-10(2)7-8-3-6(5-11)4-9-7/h3-
5H,1-2H3

SMILES O=C([H])C1=CN=C(N(C)C)N=C1

Spectroscopic and Physicochemical Properties

While comprehensive experimental spectra for 2-(dimethylamino)pyrimidine-5-carbaldehyde
are not readily available in public databases, the expected spectroscopic characteristics can be
inferred from analogous structures. The following tables summarize predicted data crucial for

the characterization of this molecule.

Table 1: Predicted 'H NMR Spectral Data

Predicted Chemical o Coupling Constant
Protons . Multiplicity
Shift (6, ppm) (J, Hz)
Aldehyde H 9.8-10.2 Singlet (s) N/A
Pyrimidine H (C4/C6) 8.5-8.8 Singlet (s) N/A
N(CHs)2 31-34 Singlet (s) N/A

Table 2: Predicted 3C NMR Spectral Data
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Carbon Atom

Predicted Chemical Shift (8, ppm)

C=0 (Aldehyde) 185 - 195
C2 (Pyrimidine) 160 - 165
C4/C6 (Pyrimidine) 155 - 160
C5 (Pyrimidine) 115-125
N(CHs)2 35-40

Table 3: Predicted FT-IR Spectral Data

Predicted Wavenumber

Functional Group Intensity
(cm™)
C=0 Stretch (Aldehyde) 1680 - 1710 Strong
C=N Stretch (Pyrimidine) 1550 - 1620 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-N Stretch 1300 - 1360 Medium
Table 4: Predicted Mass Spectrometry Data
Fragment Predicted m/z Notes
[M]+ 151.07 Molecular lon
[M-H]+ 150.07 Loss of a hydrogen radical
[M-CO]J+ 123.08 Loss of carbon monoxide
(M-N(CHs)a]+ 107.05 Loss of the dimethylamino

group

Experimental Protocols
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Synthesis of 2-(Dimethylamino)pyrimidine-5-
carbaldehyde

A plausible synthetic route to 2-(dimethylamino)pyrimidine-5-carbaldehyde involves a two-
step process starting from a suitable pyrimidine precursor. The following is a generalized
protocol based on established pyrimidine chemistry.

Step 1: Vilsmeier-Haack Formylation of a 2-(Dimethylamino)pyrimidine Precursor

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich
heterocyclic compounds.

o Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a
magnetic stirrer, coole dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride
(POCIs) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30
minutes to form the Vilsmeier reagent.

o Reaction: Dissolve the starting material, 2-(dimethylamino)pyrimidine, in an appropriate
solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the prepared Vilsmeier
reagent at 0°C.

» Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress
by thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice.
Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until a
precipitate forms.

« Purification: Collect the solid product by filtration, wash with cold water, and dry under
vacuum. Further purification can be achieved by recrystallization from a suitable solvent like
ethanol or by column chromatography on silica gel.

Step 2: Characterization

The synthesized product should be characterized using standard analytical techniques to
confirm its identity and purity.
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* NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds) and acquire *H and 3C NMR spectra.

e FT-IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or
as a mull.

e Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the
compound using a suitable mass spectrometry technique (e.g., ESI-MS).

Melting Point: Measure the melting point of the purified solid.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs. The presence of a dimethylamino group at the 2-position and a reactive
carbaldehyde at the 5-position makes 2-(dimethylamino)pyrimidine-5-carbaldehyde a
valuable building block for the synthesis of compound libraries for drug screening.

Kinase Inhibitor Development

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors
feature a heterocyclic core that mimics the adenine ring of ATP to bind to the enzyme's active
site. Pyrimidine derivatives are frequently used for this purpose. The aldehyde functionality of
2-(dimethylamino)pyrimidine-5-carbaldehyde can be readily transformed into various other
functional groups to explore the chemical space around the pyrimidine core and optimize
binding to a target kinase.

Below is a diagram illustrating a general workflow for the discovery of kinase inhibitors, where a
compound like 2-(dimethylamino)pyrimidine-5-carbaldehyde could serve as a starting point
for library synthesis.
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Figure 1. Kinase Inhibitor Discovery Workflow

Click to download full resolution via product page

Caption: Kinase inhibitor discovery workflow.
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VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,
the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
[2][3][4][5][6] Many pyrimidine-based compounds have been developed as inhibitors of
VEGFR-2. 2-(Dimethylamino)pyrimidine-5-carbaldehyde can be used as a scaffold to
design novel VEGFR-2 inhibitors.

The following diagram illustrates the VEGFR-2 signaling pathway and indicates where a
pyrimidine-based inhibitor might act.
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Figure 2. VEGFR-2 Signaling Pathway
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Caption: VEGFR-2 signaling pathway and inhibition.
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Conclusion

2-(Dimethylamino)pyrimidine-5-carbaldehyde is a versatile chemical intermediate with
significant potential in the field of drug discovery. Its structural features make it an attractive
starting point for the synthesis of novel bioactive molecules, particularly kinase inhibitors. While
detailed experimental data for this specific compound is limited in the public domain, this guide
provides a solid foundation for its synthesis, characterization, and application in medicinal
chemistry research based on established principles and data from closely related analogues.
Further research into the biological activities of derivatives of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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